molecular formula C12H16ClF2NO B1397616 3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220016-52-3

3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

Cat. No. B1397616
M. Wt: 263.71 g/mol
InChI Key: PKUKCKKPIYQRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, also known as 3-DFBMPH, is a synthetic compound with a variety of applications in scientific research. It is used in experiments to study the biochemical and physiological effects of compounds and drugs, as well as to investigate the mechanism of action of these compounds. 3-DFBMPH is a versatile compound that has been used in a variety of experiments, including those in the fields of neurology, oncology, and cardiology.

Scientific Research Applications

Synthesis and Biological Activities

  • Antiinflammatory Activities : A study on 3-substituted pyrrolidines showed that certain compounds in this class possess anti-inflammatory properties comparable to established drugs like indomethacin, but with reduced ulcerogenic effects. This makes them potential candidates for clinical applications in treating inflammation-related disorders (Ikuta et al., 1987).

  • Polar Cycloaddition Studies : Pyrrolidines, including compounds similar to 3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine, have been studied for their synthesis through polar [3+2] cycloaddition reactions. These processes are significant for producing pyrrolidines with potential industrial and medicinal applications (Żmigrodzka et al., 2022).

  • Catalytic Activities : Research on pyrrolidine derivatives, including the title compound, revealed their potential as catalysts in transfer hydrogenation reactions of various ketones. This demonstrates their utility in synthetic chemistry and potential industrial applications (Özdemir et al., 2012).

Synthesis Techniques and Chemical Properties

  • Efficient Synthesis Methods : Studies on efficient synthesis techniques of pyrrolidine derivatives, including 1-methyl pyrrolopyridine hydrochloride, highlight the versatility and adaptability of these compounds in pharmaceutical synthesis (Nechayev et al., 2013).

  • Chiral Synthesis of Substituted Pyrrolidines : The synthesis of chiral 3-substituted pyrrolidines demonstrates the potential of these compounds in creating enantiomerically pure pharmaceuticals, an important aspect in drug development (Suto et al., 1992).

  • Preparation of Optically Pure Compounds : The preparation of optically pure 2-(1-hydroxybenzyl) pyrrolidine emphasizes the importance of chirality in the synthesis of pharmaceuticals and the potential for developing new chiral drugs (Ruano et al., 2006).

properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-7-9-4-5-15-6-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUKCKKPIYQRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=C(C=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride

CAS RN

1220016-52-3
Record name Pyrrolidine, 3-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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